N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide bridge to a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group. The benzothiazole moiety is known for its electron-deficient aromatic system, which contributes to interactions with biological targets such as enzymes or receptors . The 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and bioavailability . The 2-chlorophenyl substituent introduces steric and electronic effects that modulate binding affinity and selectivity.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2S/c17-10-6-2-1-5-9(10)14-20-21-16(23-14)19-13(22)15-18-11-7-3-4-8-12(11)24-15/h1-8H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIIBNOFRIZKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with 2-aminobenzothiazole under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is its anticancer activity . Studies have shown that compounds containing the oxadiazole and benzothiazole moieties exhibit promising results against various cancer cell lines.
Case Studies
A notable study demonstrated that derivatives of oxadiazole showed significant growth inhibition against various cancer cell lines such as MCF-7 and HeLa. For example, certain analogs exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | MCF-7 | 0.65 |
| 17a | HeLa | 2.41 |
| 19 | A549 | 23.30 |
Drug Discovery and Development
The compound's unique structure makes it a valuable candidate in drug discovery programs targeting various diseases beyond cancer.
Anti-inflammatory Properties
Research indicates that similar compounds with oxadiazole and benzothiazole structures possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, suggesting their potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation, making them potential candidates for neurodegenerative disease treatments .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized to enhance yield and biological activity.
Synthetic Pathways
The synthetic route typically includes:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the benzothiazole moiety through nucleophilic substitution or coupling reactions.
- Final modifications to optimize pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and proteins involved in cellular processes. For instance, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. Additionally, it can modulate the activity of certain signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural Differences and Implications
- Chlorophenyl Position : The 2-chlorophenyl substitution in the target compound vs. 4-chlorophenyl in derivatives may alter steric interactions and electronic effects. The ortho-substitution could hinder rotation, enhancing binding specificity compared to para-substituted analogs .
- Heterocyclic Core : Replacing benzothiazole with tetrazole () shifts activity toward plant growth regulation, whereas sulfanyl acetamide derivatives () prioritize antibacterial effects. Benzothiazole’s planar structure likely enhances π-π stacking in enzyme interactions .
Toxicity and Selectivity
- Cytotoxicity : Acetamide derivatives with 4-chlorophenyl groups () show variable toxicity, highlighting the need for substituent optimization. The benzothiazole core may reduce hemolytic risk compared to sulfanyl acetamides .
- Metabolic Stability : Oxadiazole rings improve resistance to hydrolysis, but cyclopropanamine derivatives () were discontinued, possibly due to instability or off-target effects.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H9ClN4O2 |
| Molecular Weight | 300.700 g/mol |
| CAS Number | 89335-14-8 |
| LogP | 2.18810 |
| PSA | 116.83000 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Recent studies have highlighted various synthetic routes that optimize yield and purity while minimizing environmental impact.
Anticancer Activity
This compound has demonstrated promising anticancer properties across several cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and SK-MEL-2 (melanoma). The IC50 values for these cell lines range from 0.65 µM to 12 µM depending on the specific analog and experimental conditions .
- Mechanism of Action : Research indicates that the compound induces apoptosis through the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry assays have confirmed that it promotes apoptotic cell death in a dose-dependent manner .
- Comparative Efficacy : In comparative studies, this compound has shown greater efficacy than standard chemotherapeutics like doxorubicin in certain contexts .
Study 1: Anticancer Efficacy in MCF-7 Cells
In a study examining the effects on MCF-7 cells, this compound was found to significantly reduce cell viability with an IC50 value of approximately 0.65 µM. Western blot analysis revealed increased levels of cleaved caspase-3 and p53 protein expression post-treatment .
Study 2: Selectivity Against Cancer Cell Lines
Another investigation assessed the selectivity of this compound against various cancer types. It was noted that while it exhibited potent activity against melanoma (SK-MEL-2), it was less effective against non-cancerous human retinal pigment epithelial cells (ARPE-19), suggesting a favorable therapeutic index .
Q & A
Q. What are the optimal synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with POCl₃ or other dehydrating agents under reflux (90–100°C, 3–6 hours) .
Amide Coupling: Reaction of the oxadiazole intermediate with 1,3-benzothiazole-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key Optimization Parameters:
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | POCl₃, 90°C, 3 h | 70–85 | 90 | |
| Amidation | EDCI/HOBt, DMF, RT, 24 h | 65–75 | 95 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm; benzothiazole carbons at δ 160–165 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 374.05 for C₁₆H₁₀ClN₃O₂S) .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
Critical Considerations:
Q. What methodologies are recommended for initial evaluation of biological activity?
Methodological Answer:
Q. Table 2: Example Bioactivity Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| COX-2 Inhibition | COX-2 | 8.2 |
Q. How should researchers assess the compound’s toxicity profile?
Methodological Answer:
- In Vitro: MTT assay on HEK-293 cells (LD₅₀ > 100 µM suggests low cytotoxicity) .
- In Vivo: Acute toxicity studies in rodents (dose range: 50–200 mg/kg; monitor liver/kidney biomarkers) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation: Replace 2-chlorophenyl with 4-fluorophenyl to enhance lipophilicity and target binding .
- Oxadiazole Modifications: Introduce methyl groups to improve metabolic stability .
Q. Table 3: SAR Comparison of Analogues
| Substituent | Bioactivity (IC₅₀, µM) | Toxicity (LD₅₀, µM) | Reference |
|---|---|---|---|
| 2-Cl-Ph | 8.2 (COX-2) | >100 | |
| 4-F-Ph | 5.1 (COX-2) | >150 |
Q. What computational tools are effective in predicting electronic properties and target interactions?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G* basis set to map HOMO-LUMO gaps (e.g., ΔE = 3.2 eV predicts reactivity) .
- Molecular Docking: AutoDock Vina to simulate binding to COX-2 (binding energy ≤ -8.0 kcal/mol indicates strong affinity) .
Case Study:
Docking of the 2-chlorophenyl group into COX-2’s hydrophobic pocket showed π-π interactions with Tyr-385 .
Q. How can contradictory bioactivity data between similar compounds be resolved?
Methodological Answer:
- Orthogonal Assays: Validate antimicrobial activity via both agar diffusion and time-kill assays .
- Structural Analysis: Compare X-ray crystallography data (e.g., SHELX-refined structures) to confirm conformational differences .
Example:
Discrepancies in IC₅₀ values for COX-2 inhibition were traced to variations in the oxadiazole ring’s planarity, confirmed via XRD .
Q. What challenges arise in resolving this compound’s crystal structure via X-ray diffraction?
Methodological Answer:
- Crystallization Issues: Low crystal quality due to flexible benzothiazole moiety; optimize using vapor diffusion (e.g., DMSO/water) .
- Data Refinement: Use SHELXL for high-resolution data (R-factor < 0.05) and Olex2 for visualization .
Key Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
